5-Nitro-1-propylindoline
Description
5-Nitro-1-propylindoline is an indoline derivative featuring a nitro group (-NO₂) at the 5-position of the indole ring and a propyl chain at the 1-position. Indoline derivatives are heterocyclic compounds with a bicyclic structure (benzene fused to a five-membered nitrogen-containing ring), making them valuable in pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
5-nitro-1-propyl-2,3-dihydroindole |
InChI |
InChI=1S/C11H14N2O2/c1-2-6-12-7-5-9-8-10(13(14)15)3-4-11(9)12/h3-4,8H,2,5-7H2,1H3 |
InChI Key |
QJBYQCKFQWLENS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC2=C1C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural motifs with 5-Nitro-1-propylindoline, such as nitro groups, aromatic nitrogen-containing rings, or alkyl substituents:
Key Observations:
- Nitro Group Position: The nitro group in this compound is meta to the indoline nitrogen, similar to 6-Amino-5-nitropicolinonitrile (nitro at 5-position relative to amino). This positioning may enhance electrophilic aromatic substitution reactivity compared to ortho-nitro derivatives .
Functional and Reactivity Comparisons
- Reduction Potential: Nitro groups in aromatic systems (e.g., 5-Amino-2-nitrobenzoic acid) are typically reduced to amines under catalytic hydrogenation.
- Acid-Base Behavior: The indoline nitrogen (pKa ~5–6) is less basic than pyridine derivatives (e.g., 5-Amino-2-pyridinecarboxylic acid, pKa ~3–4), affecting solubility and interaction with biological targets .
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